REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].CN(P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=[PH2]N(CC[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])CCCCCCCC)(N(C)C)N(C)C)C>P(N(C)C)(N(C)C)N(C)C>[CH2:2]([O:1][C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1)[CH3:3] |f:0.1|
|
Name
|
tris[tris(dimethylamino)phosphoranylideneamino](dioctylamino)phosphoranylideneamino phosphonium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.CN(C)P(N(C)C)(N(C)C)=N[P+](N=[PH2]N(CCCCCCCC)CCCCCCCC)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C
|
Name
|
N═P[N(C8H17)2]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(N(C)C)(N(C)C)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |